N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core. This structure is fused with a thiophene ring, substituted at position 9 with fluorine and position 2 with a methyl group. The acetamide side chain is linked to a 3,5-dimethoxyphenyl group, which may enhance solubility and receptor binding through electron-donating methoxy substituents.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-11-23-19-18-15(22)5-4-6-16(18)30-20(19)21(27)25(11)10-17(26)24-12-7-13(28-2)9-14(8-12)29-3/h4-9H,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSPNUPYIGCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol. Its structure features a benzothieno-pyrimidine core, which is known for diverse biological activities due to the presence of functional groups that facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The presence of the fluoro group enhances its binding affinity, while the acetamide moiety may facilitate interactions at nucleophilic sites. This interaction can lead to modulation of various biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds with similar structures to N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown that derivatives of benzothieno-pyrimidine compounds possess notable antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Some derivatives demonstrate antifungal effects against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .
- Antitumor Activity : Compounds within this chemical class have been reported to exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of related compounds:
- Antibacterial Studies : A series of thiazolo[3,2-b]-1,2,4-triazine derivatives were synthesized and tested for antibacterial activity. The most potent compound exhibited a minimum inhibitory concentration (MIC) against Mycobacterium smegmatis comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research into the SAR of thieno[3,2-d]pyrimidinone derivatives indicated that the presence of electron-withdrawing groups significantly enhances antibacterial activity. The incorporation of flexible side chains was also critical for maintaining potency .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in bacterial resistance mechanisms, thereby restoring sensitivity to conventional antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Benzothieno-pyrimidine Derivative A | Antibacterial | E. coli | 0.91 |
| Benzothieno-pyrimidine Derivative B | Antifungal | Candida albicans | 50 |
| Thiazolo[3,2-b]-1,2,4-triazine Derivative | Antitubercular | M. smegmatis | 50 |
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit potent anticancer activity against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) . The compound's structural modifications at the 2-position are crucial for enhancing its antitumor efficacy.
-
Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. The thieno[3,2-d]pyrimidine scaffold is known to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,2-d]pyrimidine derivatives. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core: This involves cyclization reactions that introduce the sulfur atom and establish the pyrimidine ring.
- Introduction of Functional Groups: The acetamide moiety is introduced through amide coupling reactions, which can be modified to enhance biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs:
- A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed comparable potency to doxorubicin in inhibiting tumor growth in vitro . This highlights the potential for developing new chemotherapeutic agents based on this scaffold.
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions significantly affect their anticancer properties .
Potential Applications in Drug Discovery
The unique properties of N-(3,5-dimethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide make it a promising candidate for further development in drug discovery:
- Targeted Cancer Therapies: Given its antitumor activity, this compound could be explored as a lead compound for developing targeted therapies against resistant cancer types.
- Combination Therapies: Its mechanism of action may complement existing treatments, suggesting potential for use in combination therapies to enhance efficacy and reduce resistance .
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties
Detailed Comparative Insights
Core Heterocycle Comparison
- Fluorine at position 9 may reduce metabolic degradation compared to non-halogenated analogs .
- Pyrimido[4,5-d]pyrimidin-2-one (Compound 11f) : This core lacks sulfur but includes additional nitrogen atoms, which could increase hydrogen-bonding capacity. The benzyl substituent in 11f may improve membrane permeability relative to the target compound’s methoxyphenyl group.
- Benzothiazole Derivatives () : Benzothiazoles are smaller and less rigid than benzothieno-pyrimidinones. The thioacetohydrazide moiety in 5d may confer redox activity, unlike the acetamide in the target compound.
Substituent Effects
- Fluorine and Methyl Groups : The 9-fluoro and 2-methyl groups in the target compound likely enhance metabolic stability and hydrophobic interactions, similar to trifluoromethyl groups in EP 4 374 877 A2 derivatives .
- Acetamide vs.
- Methoxy vs. Trifluoromethyl : The 3,5-dimethoxyphenyl group may improve solubility compared to the lipophilic trifluoromethyl substituents in patent compounds but reduce binding affinity to hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
